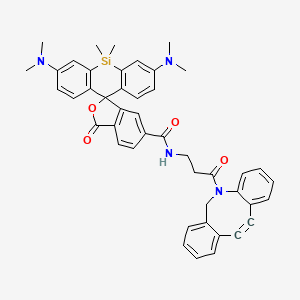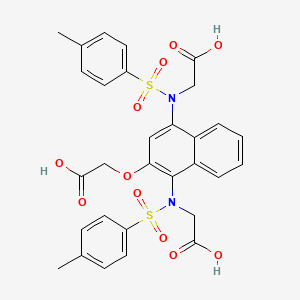
D3R/MOR antagonist 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of D3R/MOR antagonist 1 involves a series of chemical reactions designed to achieve high selectivity and potency. The synthetic route typically includes the combination of a primary pharmacophore with a secondary pharmacophore to generate compounds with high affinity for dopamine D3 receptors and mu-opioid receptors . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
D3R/MOR antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially altering its activity.
Reduction: This reaction can be used to convert specific functional groups to their reduced forms, impacting the compound’s pharmacological properties.
Applications De Recherche Scientifique
D3R/MOR antagonist 1 has a wide range of scientific research applications:
Chemistry: It is used in the study of receptor-ligand interactions and the development of new pharmacological agents.
Biology: The compound is utilized in research on neurotransmitter systems and their role in various physiological processes.
Industry: It is used in the development of safer analgesics and treatments for opioid misuse.
Mécanisme D'action
D3R/MOR antagonist 1 exerts its effects by binding to dopamine D3 receptors and mu-opioid receptors. The compound’s dual antagonistic activity at these receptors leads to analgesic effects through partial agonism at mu-opioid receptors and a reduction in opioid misuse liability through antagonism at dopamine D3 receptors . The molecular targets and pathways involved include the modulation of neurotransmitter release and receptor signaling pathways .
Comparaison Avec Des Composés Similaires
D3R/MOR antagonist 1 is unique due to its dual antagonistic activity at both dopamine D3 receptors and mu-opioid receptors. Similar compounds include:
R-VK4-116: A highly selective dopamine D3 receptor antagonist.
R-VK4-40: Another selective dopamine D3 receptor antagonist with potential therapeutic applications.
Compound 46, 84, and 121: These compounds also exhibit dual activity at dopamine D3 receptors and mu-opioid receptors, with potential analgesic effects and reduced opioid misuse liability.
This compound stands out due to its balanced activity at both receptor types, making it a promising candidate for the development of safer analgesics and treatments for substance use disorders.
Propriétés
Formule moléculaire |
C22H27Cl2N3O |
|---|---|
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
1-(2,3-dichlorophenyl)-4-[2-(4-pyridin-2-yloxan-4-yl)ethyl]piperazine |
InChI |
InChI=1S/C22H27Cl2N3O/c23-18-4-3-5-19(21(18)24)27-14-12-26(13-15-27)11-7-22(8-16-28-17-9-22)20-6-1-2-10-25-20/h1-6,10H,7-9,11-17H2 |
Clé InChI |
CNKXCQYEDYCLBH-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1(CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (6Z,15Z)-20-hydroxyicosa-6,15-dienoate](/img/structure/B12386487.png)

![4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-[[(2S)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12386489.png)

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12386496.png)


![6-amino-N-[7-methoxy-8-[(3-nitrophenyl)methoxy]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyridine-3-carboxamide](/img/structure/B12386504.png)



![(2S,4S)-1-[(2S)-2-[[2-[4-[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12386536.png)


